5-Nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitropyrimidine is a chemical compound with the molecular formula C4H3N3O2 . It has a molecular weight of 125.09 g/mol . The compound is also known by other synonyms such as Pyrimidine, 5-nitro- .
Synthesis Analysis
The synthesis of 5-Nitropyrimidine and its derivatives has been a subject of various research studies . For instance, one study discusses the transformation of 5-nitropyrimidines and their role as precursors for the synthesis of a wide range of poly-substituted pyrimidines .
Molecular Structure Analysis
The molecular structure of 5-Nitropyrimidine consists of a pyrimidine ring with a nitro group attached at the 5th position . The InChI representation of the molecule is InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H
.
Physical And Chemical Properties Analysis
5-Nitropyrimidine has a density of 1.4±0.1 g/cm³, a boiling point of 252.4±13.0 °C at 760 mmHg, and a flash point of 106.5±19.8 °C . It has 5 hydrogen bond acceptors and no hydrogen bond donors .
Scientific Research Applications
Fluoropyrimidine Prodrugs and Their Clinical Significance
Fluoropyrimidines, notably 5-fluorouracil (5-FU) and its prodrugs capecitabine, UFT (ftorafur plus uracil), and S-1 (ftorafur plus 5-chloro-2,4-dihydroxypyridine plus potassium oxonate), continue to play a crucial role in treating various solid tumors. Despite their widespread use, the quest for more effective and less toxic fluoropyrimidines has led to the development of these prodrugs, aiming to improve the therapeutic index of 5-FU. Each prodrug is designed to optimize the bioavailability and pharmacodynamics of 5-FU, targeting specific metabolic pathways to reduce toxicity and enhance anticancer efficacy (Malet-Martino & Martino, 2002).
Pharmacogenetics and Optimization of Fluoropyrimidine Therapy
The field of pharmacogenetics provides insights into the variability of patient responses to fluoropyrimidine-based therapies. Studies have shown that genetic polymorphisms, particularly in the dihydropyrimidine dehydrogenase (DPD) enzyme, which is responsible for the catabolism of 5-FU, can significantly affect a patient's risk of toxicity. Identifying these genetic markers can guide personalized treatment plans, reducing the incidence of adverse effects and optimizing therapeutic outcomes (Del Re et al., 2017).
Emerging Oral Fluoropyrimidines
The development of oral fluoropyrimidines such as capecitabine has marked a significant advance in chemotherapy, offering the potential for improved patient convenience and adherence to treatment regimens. These agents are designed to mimic the pharmacological effects of intravenous 5-FU while providing a more manageable administration route. Oral fluoropyrimidines have demonstrated efficacy in various cancers, including colorectal, breast, and gastric cancers, with a safety profile that allows for their use in a broader range of patients (Mikhail, Sun, & Marshall, 2010).
Nitroimidazole Derivatives in Medicinal Chemistry
While the search did not directly address 5-Nitropyrimidine, research on nitroimidazole derivatives highlights the potential of this chemical class in medicinal chemistry. Nitroimidazoles have found applications in anticancer, antimicrobial, and antiparasitic therapies due to their unique structural and pharmacological properties. This research area remains active, with ongoing studies exploring new derivatives and their applications in treating various diseases (Li et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-nitropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O2/c8-7(9)4-1-5-3-6-2-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYDQGFVFOQSAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452878 |
Source
|
Record name | 5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitropyrimidine | |
CAS RN |
14080-32-1 |
Source
|
Record name | 5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14080-32-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.